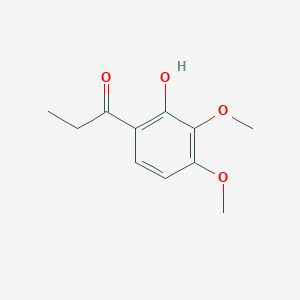
3-hydroxypicolinate de méthyle
Vue d'ensemble
Description
Methyl 3-hydroxypicolinate, also known as MHP, is a heterocyclic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for Methyl 3-hydroxypicolinate is methyl 3-hydroxy-2-pyridinecarboxylate . The InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypicolinate is a solid at room temperature . It has a molecular weight of 153.14 . The compound’s InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Applications De Recherche Scientifique
Pharmacologie
3-hydroxypicolinate de méthyle: est étudié en pharmacologie pour son potentiel en tant que bloc de construction dans la conception et la synthèse de médicaments. Sa structure est propice à des modifications qui peuvent conduire au développement de nouveaux composés pharmacologiquement actifs. Les propriétés physicochimiques du composé, telles qu'une absorption GI élevée et une solubilité, en font un candidat pour une enquête plus approfondie dans la création de médicaments à biodisponibilité améliorée .
Agriculture
En agriculture, This compound a été étudié pour son rôle dans la synthèse des alcaloïdes de Lycopodium, qui sont connus pour leurs propriétés insecticides et fongicides. Ces alcaloïdes, dérivés de plantes traditionnellement utilisées en médecine, pourraient fournir une alternative naturelle aux pesticides synthétiques, contribuant à des pratiques agricoles durables .
Science des matériaux
La forme physique solide du composé à température ambiante et sa stabilité sous atmosphère inerte le rendent adapté à la recherche en science des matériaux. Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques, contribuant potentiellement à des progrès dans des domaines tels que le photovoltaïque ou les semi-conducteurs .
Biochimie
This compound: est important en biochimie pour son rôle dans les études enzymatiques et l'analyse des voies métaboliques. Sa présence dans des réactions biochimiques clés peut aider à comprendre les mécanismes enzymatiques et à concevoir des inhibiteurs qui peuvent réguler les voies métaboliques à des fins thérapeutiques .
Science de l'environnement
La recherche en science de l'environnement peut bénéficier de This compound dans l'étude des processus de biodégradation. Sa structure chimique permet des investigations sur la façon dont ces composés se décomposent dans l'environnement, ce qui est crucial pour évaluer leur impact écologique et développer des produits chimiques respectueux de l'environnement .
Chimie analytique
En chimie analytique, This compound est utilisé comme étalon ou réactif dans diverses méthodes chromatographiques et spectroscopiques. Ses propriétés physiques et chimiques bien définies permettent une calibration précise et aident à la quantification des substances dans des mélanges complexes .
Utilisations industrielles
Industriellement, This compound trouve des applications dans la synthèse de produits chimiques fins. Sa réactivité et sa stabilité dans diverses conditions en font un intermédiaire précieux dans la fabrication d'une large gamme de produits industriels, notamment les colorants, les résines et les produits pharmaceutiques .
Recherche sur la sécurité et la réglementation
Enfin, This compound fait l'objet de recherches sur la sécurité et la réglementation. Comprendre son profil toxicologique et ses risques environnementaux est essentiel pour la conformité aux réglementations mondiales en matière de sécurité chimique, garantissant que ses applications sont sûres pour la santé humaine et l'environnement .
Safety and Hazards
Methyl 3-hydroxypicolinate has several safety warnings associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
Propriétés
IUPAC Name |
methyl 3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKUZDJUGIOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356068 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62733-99-7 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?
A1: Methyl 3-hydroxypicolinate serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where methyl 3-hydroxypicolinate reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
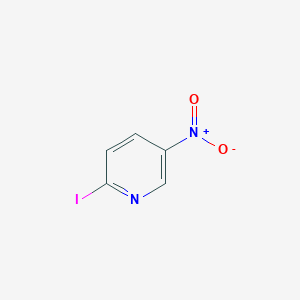
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
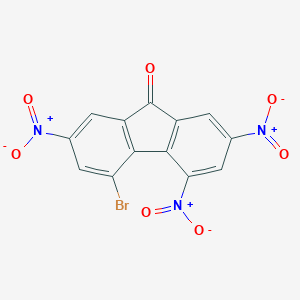
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
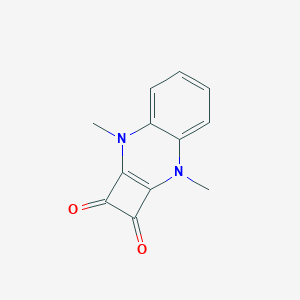
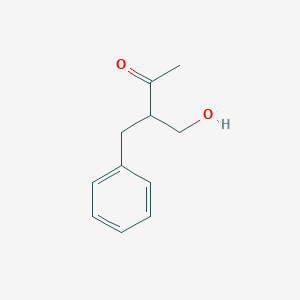
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)


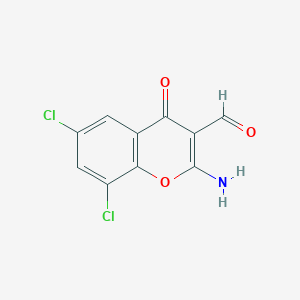

![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
